molecular formula C26H28N4S B2801241 3-(2,4-dimethylphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea CAS No. 850933-39-0

3-(2,4-dimethylphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea

Cat. No. B2801241
CAS RN: 850933-39-0
M. Wt: 428.6
InChI Key: LYJWAXMEJMFSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethylphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea is a useful research compound. Its molecular formula is C26H28N4S and its molecular weight is 428.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Compounds with thiourea derivatives have been synthesized and characterized for their potential in various applications, including anticonvulsant agents and herbicidal activities. For example, novel Schiff bases of 3-aminomethyl pyridine synthesized through condensation reactions have shown potential anticonvulsant activity, indicating the role of thiourea derivatives in medicinal chemistry (Pandey & Srivastava, 2011).

Potential Anticancer and Antiviral Applications

  • The synthesis of organometallic compounds modified with nonsteroidal anti-inflammatory drugs (NSAIDs) linked via thiourea derivatives suggests potential in anticancer applications. These compounds demonstrate the integration of metal-based drugs with organic agents, potentially offering superior anticancer properties (Pǎunescu et al., 2016).

Antimicrobial and Antifungal Activities

  • Thiourea derivatives have been evaluated for their antimicrobial and antifungal activities. For instance, pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties have shown significant antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, highlighting the potential of thiourea compounds in developing new antimicrobial agents (Wang et al., 2018).

Photophysical Properties

  • The photophysical properties of thiourea derivatives indicate their potential in applications such as bio- or analytical sensors and optoelectronic devices. A study on the photophysical behavior of a novel 4-aza-indole derivative in different solvents showed reverse solvatochromism, suggesting uses in labeling agents and sensor technologies (Bozkurt & Doğan, 2018).

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4S/c1-18-8-9-24(19(2)16-18)29-26(31)30(17-21-10-13-27-14-11-21)15-12-22-20(3)28-25-7-5-4-6-23(22)25/h4-11,13-14,16,28H,12,15,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJWAXMEJMFSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethylphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea

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